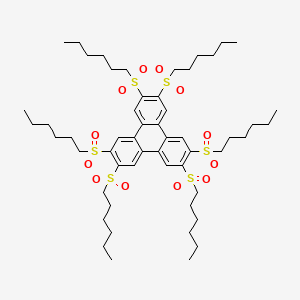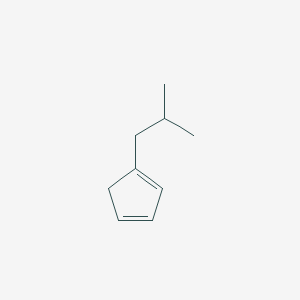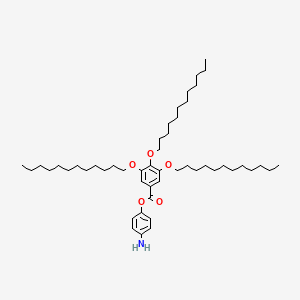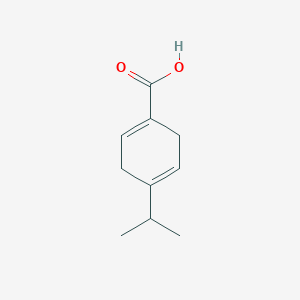![molecular formula C26H20N4O4S2 B12573226 2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide](/img/structure/B12573226.png)
2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[4-(furan-2-ilmetil)-5-tiofen-2-il-1,2,4-triazol-3-il]sulfanil]-N-(2-metoxidibenzo-furan-3-il)acetamida es un compuesto orgánico complejo que presenta una combinación única de unidades de furano, tiofeno, triazol y dibenzofurano.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-[[4-(furan-2-ilmetil)-5-tiofen-2-il-1,2,4-triazol-3-il]sulfanil]-N-(2-metoxidibenzo-furan-3-il)acetamida generalmente involucra múltiples pasos, comenzando a partir de precursores fácilmente disponibles. Un enfoque común involucra la formación del anillo triazol a través de la reacción de la hidrazida del ácido furan-2-carboxílico con la hidrazida del ácido tiofeno-2-carboxílico, seguida de ciclización con disulfuro de carbono . El intermedio resultante se hace reaccionar luego con ácido 2-metoxidibenzo-furan-3-il acético en condiciones apropiadas para producir el producto final.
Métodos de producción industrial
La producción industrial de este compuesto probablemente involucraría la optimización de la ruta sintética para maximizar el rendimiento y minimizar los costos. Esto podría incluir el uso de reactores de flujo continuo, que permiten un mejor control de las condiciones de reacción y la escalabilidad. Además, el uso de principios de química verde, como el reciclaje de solventes y la minimización de residuos, serían consideraciones importantes en un entorno industrial.
Análisis De Reacciones Químicas
Tipos de reacciones
2-[[4-(furan-2-ilmetil)-5-tiofen-2-il-1,2,4-triazol-3-il]sulfanil]-N-(2-metoxidibenzo-furan-3-il)acetamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Los anillos de furano y tiofeno se pueden oxidar en condiciones apropiadas, lo que lleva a la formación de los óxidos correspondientes.
Reducción: El anillo triazol se puede reducir para formar derivados de dihidrotriazol.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, particularmente en el átomo de azufre del grupo sulfanyl.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Generalmente se emplean agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones suaves para lograr reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación del anillo de furano puede producir furan-2,3-diona, mientras que la reducción del anillo triazol podría producir derivados de dihidrotriazol.
Aplicaciones Científicas De Investigación
2-[[4-(furan-2-ilmetil)-5-tiofen-2-il-1,2,4-triazol-3-il]sulfanil]-N-(2-metoxidibenzo-furan-3-il)acetamida tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como un bloque de construcción para la síntesis de moléculas y materiales más complejos.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos medicamentos dirigidos a vías biológicas específicas.
Industria: Utilizado en el desarrollo de materiales avanzados con propiedades electrónicas y ópticas únicas.
Mecanismo De Acción
El mecanismo de acción de 2-[[4-(furan-2-ilmetil)-5-tiofen-2-il-1,2,4-triazol-3-il]sulfanil]-N-(2-metoxidibenzo-furan-3-il)acetamida implica su interacción con objetivos y vías moleculares específicas. La estructura única del compuesto le permite unirse a varias enzimas y receptores, modulando su actividad. Por ejemplo, el anillo triazol puede interactuar con iones metálicos en los sitios activos de las enzimas, inhibiendo su función . Además, los anillos de furano y tiofeno pueden participar en interacciones de apilamiento π-π con residuos aromáticos en proteínas, lo que influye aún más en su actividad.
Comparación Con Compuestos Similares
Compuestos similares
- 4-(Furan-2-ilmetil)-5-(fenoximetil)-4H-1,2,4-triazol-3-tiol
- 5-Furan-2-il [1,3,4]oxadiazol-2-tiol
- 2-(furan-2-ilmetil)-6-(4-(hidroximetil)fenil)-8-(feniltio)imidazo[1,2-a]pirazin-3(7H)-ona
Singularidad
Lo que distingue a 2-[[4-(furan-2-ilmetil)-5-tiofen-2-il-1,2,4-triazol-3-il]sulfanil]-N-(2-metoxidibenzo-furan-3-il)acetamida de compuestos similares es su combinación de múltiples anillos heterocíclicos, lo que confiere propiedades electrónicas y estéricas únicas.
Propiedades
Fórmula molecular |
C26H20N4O4S2 |
|---|---|
Peso molecular |
516.6 g/mol |
Nombre IUPAC |
2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide |
InChI |
InChI=1S/C26H20N4O4S2/c1-32-22-12-18-17-7-2-3-8-20(17)34-21(18)13-19(22)27-24(31)15-36-26-29-28-25(23-9-5-11-35-23)30(26)14-16-6-4-10-33-16/h2-13H,14-15H2,1H3,(H,27,31) |
Clave InChI |
QIKMVHMNZWYHHE-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CSC4=NN=C(N4CC5=CC=CO5)C6=CC=CS6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Hydroxy-3-(3-methylbut-3-en-2-yl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B12573143.png)

![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(4-methoxyphenyl)urea](/img/structure/B12573164.png)

![Diethyl ({3,5-bis[(prop-2-en-1-yl)oxy]phenyl}methyl)phosphonate](/img/structure/B12573174.png)

![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;perchlorate](/img/structure/B12573181.png)

![2-{[3-(Cyclopentylmethyl)-2-quinolinyl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B12573201.png)
![2-Benzyl-4-bromo-5-[(4-fluorophenyl)sulfanyl]pyridazin-3(2H)-one](/img/structure/B12573204.png)


![Acetamide, N-[1-methylene-2-(phenylthio)-2-propenyl]-](/img/structure/B12573217.png)
![[(Benzyloxy)(ethoxy)methyl]benzene](/img/structure/B12573228.png)
